

Application Note: HPLC-UV Method for the Quantification of Sertraline

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Compound of Interest

Compound Name: Sertraline(1+)

Cat. No.: B1223743

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Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a simple, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Sertraline using UV detection. The described protocol is applicable for the analysis of Sertraline in bulk drug and pharmaceutical dosage forms. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure reliability, accuracy, and precision.

Introduction

Sertraline is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, and other anxiety disorders.[1] It functions by inhibiting the neuronal reuptake of serotonin in the central nervous system, thereby potentiating serotonergic activity.[1] Accurate and reliable quantification of Sertraline in pharmaceutical formulations is crucial for quality control and ensuring therapeutic efficacy. This document provides a comprehensive HPLC-UV method, including detailed protocols for sample preparation, chromatographic conditions, and method validation.

Experimental Protocol

Instrumentation, Chemicals, and Reagents

- Instrumentation:

- HPLC system with a quaternary or isocratic pump, UV-Vis detector, autosampler, and column oven (e.g., Shimadzu LC-10AVP or equivalent).[2]
- Data acquisition and processing software.
- Analytical balance.
- Ultrasonic bath.
- pH meter.
- Chemicals and Reagents:
 - Sertraline Hydrochloride reference standard.
 - Methanol (HPLC grade).
 - Acetonitrile (HPLC grade).
 - Water (Milli-Q or HPLC grade).
 - Commercially available Sertraline tablets.
 - Phosphate buffers, formic acid, or ammonium acetate (if required for mobile phase modification).

Chromatographic Conditions

A straightforward isocratic elution method was established for the quantification of Sertraline. The optimized parameters are summarized in the table below.

Parameter	Recommended Condition
HPLC Column	C18 Reversed-Phase Column (e.g., Purospher RP-18e), 250 mm x 4.6 mm, 5 µm particle size[2][3]
Mobile Phase	Methanol : Water (75:25, v/v)[2][3]
Flow Rate	1.0 mL/min
Injection Volume	20 µL[2]
Column Temperature	Ambient (or controlled at 25 °C)
UV Detection	273 nm[2][3][4]
Run Time	~10 minutes

Preparation of Standard Solutions

- Stock Standard Solution (500 µg/mL):
 - Accurately weigh approximately 50 mg of Sertraline HCl reference standard.
 - Transfer the standard into a 100 mL volumetric flask.
 - Add approximately 70 mL of methanol and sonicate for 10 minutes to dissolve completely.
 - Allow the solution to cool to room temperature.
 - Make up the volume to 100 mL with methanol and mix thoroughly.
- Working Standard Solutions:
 - Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations in the range of 10 µg/mL to 200 µg/mL.[2][3]
 - These solutions are used to construct the calibration curve.

Preparation of Sample Solution (from Tablets)

- Weigh and finely powder no fewer than 20 Sertraline tablets.
- Accurately weigh a portion of the powder equivalent to 50 mg of Sertraline and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[\[5\]](#)[\[6\]](#)
- Allow the solution to cool and dilute to the mark with methanol. Mix well.
- Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.[\[5\]](#)[\[6\]](#)
- This solution has a nominal concentration of 500 µg/mL. Further dilute with the mobile phase as needed to fall within the calibration curve range.

Method Validation

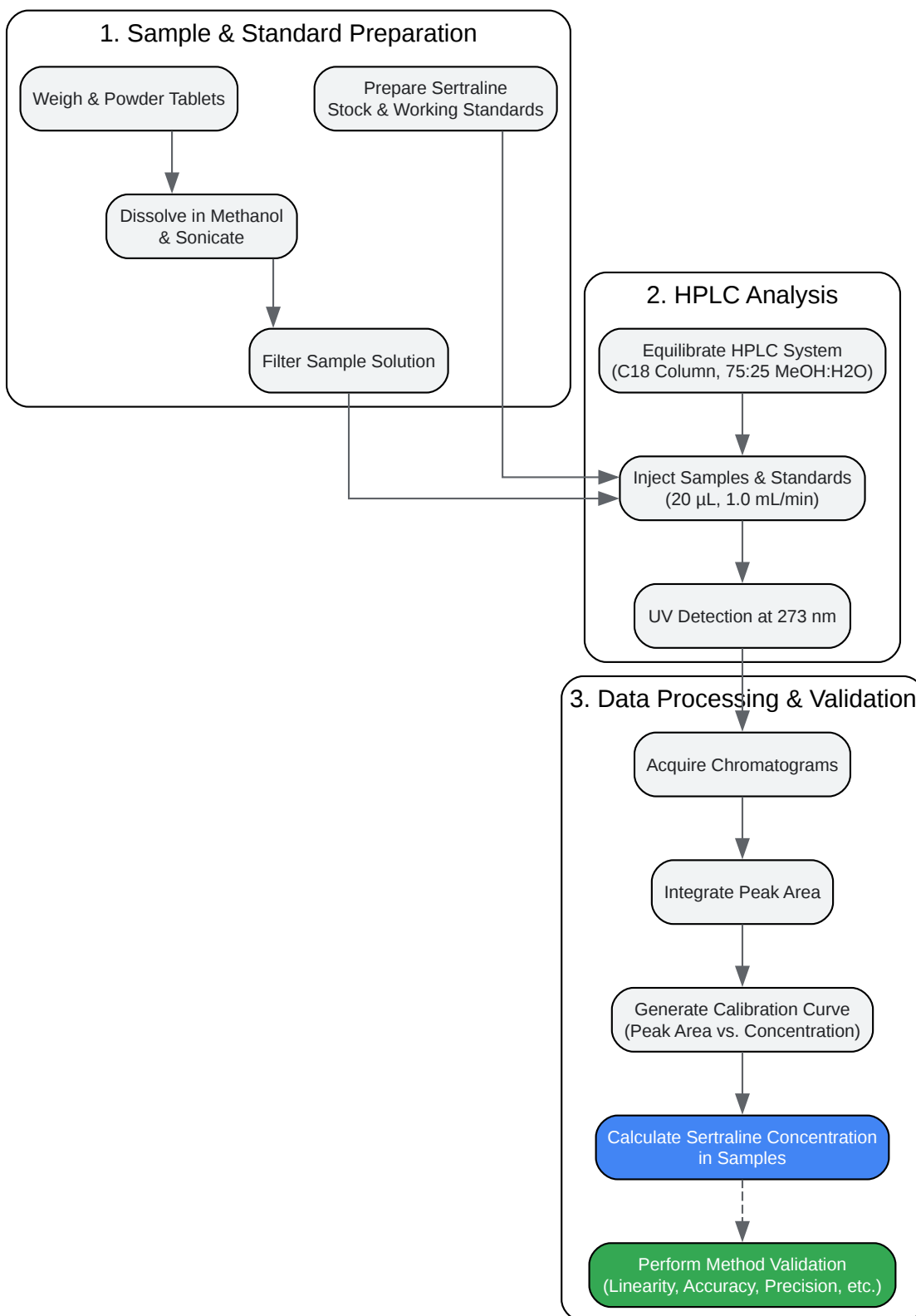
The developed HPLC method was validated as per ICH Q2(R1) guidelines. The key validation parameters are summarized below.

Validation Parameter	Protocol	Acceptance Criteria / Typical Results
Linearity	Analyze a series of at least five concentrations across the range of 10-200 µg/mL. [2] [3] Plot peak area vs. concentration.	Correlation coefficient (r^2) \geq 0.998. [2] [3]
Accuracy (% Recovery)	Perform recovery studies by spiking a pre-analyzed sample with the standard drug at three levels (e.g., 80%, 100%, 120%).	Mean recovery should be within 98-102%. Reported recoveries are 99.25–101.86%. [2]
Precision (%RSD)	Intra-day: Analyze one sample concentration in triplicate on the same day. [2] Inter-day: Analyze the same sample on three different days.	Relative Standard Deviation (%RSD) should be \leq 2%. Reported RSDs are $<0.65\%$ (intra-day) and $<0.72\%$ (inter-day). [2] [3]
Limit of Detection (LOD)	Calculated based on the standard deviation of the response and the slope of the calibration curve ($\text{LOD} = 3.3 \times \sigma/S$).	Reported LOD is approximately 28 ng/mL. [2] [3]
Limit of Quantification (LOQ)	Calculated based on the standard deviation of the response and the slope of the calibration curve ($\text{LOQ} = 10 \times \sigma/S$).	Reported LOQ is approximately 85.5 ng/mL. [2] [3]
Robustness	Deliberately vary chromatographic parameters (e.g., mobile phase composition $\pm 2\%$, flow rate ± 0.1 mL/min) and observe the effect on results. [2]	The method should remain unaffected by small, deliberate variations. %RSD should be \leq 2%.

Specificity	Analyze a placebo sample (containing all tablet excipients except Sertraline) to ensure no interference at the retention time of the analyte.	No interfering peaks should be observed at the retention time of Sertraline.
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Workflow and Data Analysis

The logical workflow for the quantification of Sertraline is depicted in the diagram below.



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Caption: Experimental workflow for Sertraline quantification.

Conclusion

The described RP-HPLC-UV method is simple, rapid, and cost-effective for the routine quality control analysis of Sertraline in pharmaceutical formulations. The method has been successfully developed and validated, demonstrating excellent linearity, accuracy, and precision. The short run time allows for a high throughput of samples, making it suitable for industrial applications.

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